Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate
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Overview
Description
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is a complex organic compound primarily used in peptide synthesis. It features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a suitable base such as triethylamine.
Formation of Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Esterification: The carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions during large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing it from reacting prematurely. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (S)-2-[(S)-4-(Fmoc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Similar to the Boc-protected compound but uses Fmoc (9-fluorenylmethoxycarbonyl) as the protecting group.
Dimethyl (S)-2-[(S)-4-(Cbz-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Uses Cbz (carbobenzyloxy) as the protecting group.
Uniqueness
The Boc-protected compound is unique due to its stability under acidic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .
Properties
Molecular Formula |
C19H32N2O9 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
dimethyl 2-[[5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H32N2O9/c1-7-29-17(25)13(21-18(26)30-19(2,3)4)8-10-14(22)20-12(16(24)28-6)9-11-15(23)27-5/h12-13H,7-11H2,1-6H3,(H,20,22)(H,21,26) |
InChI Key |
OLTVRHOKMVCTGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CCC(=O)OC)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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